molecular formula C15H14N2O B565661 (7S)-7-Amino-5,7-dihydro-5-methyl-6H-dibenz[b,d]azepin-6-one CAS No. 365242-16-6

(7S)-7-Amino-5,7-dihydro-5-methyl-6H-dibenz[b,d]azepin-6-one

Katalognummer: B565661
CAS-Nummer: 365242-16-6
Molekulargewicht: 238.29
InChI-Schlüssel: SWCIHHYNMAJVKX-AWEZNQCLSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(7S)-7-Amino-5,7-dihydro-5-methyl-6H-dibenz[b,d]azepin-6-one is a complex organic compound with a unique structure that includes a dibenzazepine core

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (7S)-7-Amino-5,7-dihydro-5-methyl-6H-dibenz[b,d]azepin-6-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the cyclization of appropriate intermediates under controlled conditions. The reaction conditions often involve the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of continuous flow reactors and automated systems to ensure consistent quality and scalability.

Analyse Chemischer Reaktionen

Types of Reactions

(7S)-7-Amino-5,7-dihydro-5-methyl-6H-dibenz[b,d]azepin-6-one undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

The common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures, pressures, and pH levels.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.

Wissenschaftliche Forschungsanwendungen

Neurological Disorders

Research has indicated that derivatives of dibenzazepines exhibit potential as anticonvulsants and sedatives. For instance, compounds structurally related to (7S)-7-Amino-5,7-dihydro-5-methyl-6H-dibenz[b,d]azepin-6-one have shown efficacy in modulating central nervous system activity, particularly in treating epilepsy and anxiety disorders.

A study highlighted the effectiveness of certain dibenzazepine derivatives in increasing bladder capacity and treating urinary incontinence by acting on the central nervous system . This therapeutic application is particularly relevant for patients suffering from overactive bladder syndrome.

Potassium Channel Inhibition

Recent studies have explored the potential of this compound as a potassium channel inhibitor. Research has demonstrated that N-acyl derivatives of dibenzazepines can inhibit potassium channels in T cells, which may have implications for immune modulation and treatment of autoimmune diseases .

Case Study 1: Urinary Incontinence Treatment

In a controlled study involving animal models, the administration of this compound derivatives significantly reversed hyperreflexia induced by neurotoxic agents, restoring bladder capacity to normal levels. The dosage administered was 40 mg/kg orally, showcasing its therapeutic potential in managing urinary disorders .

Case Study 2: Anticonvulsant Activity

Another investigation focused on the anticonvulsant properties of dibenzazepine derivatives. The findings indicated that these compounds could effectively reduce seizure frequency in animal models, suggesting their utility in developing new antiepileptic drugs .

Data Table: Summary of Applications

Application AreaDescriptionReferences
Neurological DisordersPotential use as anticonvulsants and sedatives
Urinary IncontinenceIncreases bladder capacity; treats overactive bladder syndrome
Potassium Channel InhibitionModulates immune response; potential treatment for autoimmune diseases

Wirkmechanismus

The mechanism of action of (7S)-7-Amino-5,7-dihydro-5-methyl-6H-dibenz[b,d]azepin-6-one involves its interaction with specific molecular targets and pathways. This compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Dibenzazepine: A structurally related compound with similar core structure but different functional groups.

    Amitriptyline: A tricyclic antidepressant with a similar dibenzazepine core.

    Imipramine: Another tricyclic antidepressant with a dibenzazepine structure.

Uniqueness

(7S)-7-Amino-5,7-dihydro-5-methyl-6H-dibenz[b,d]azepin-6-one is unique due to its specific functional groups and stereochemistry, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Biologische Aktivität

(7S)-7-Amino-5,7-dihydro-5-methyl-6H-dibenz[b,d]azepin-6-one is a compound with notable biological activity, particularly as an inhibitor of γ-secretase, which plays a crucial role in the Notch signaling pathway. This article reviews its biological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C15H14N2O
  • Molecular Weight : 238.28 g/mol
  • CAS Number : 365242-16-6

The primary biological activity of this compound is its role as a γ-secretase inhibitor . This compound effectively blocks the cleavage of the Notch receptor, which is vital for various cellular processes including cell differentiation and proliferation. The inhibition of γ-secretase has implications in cancer treatment and neurodegenerative diseases due to its influence on the Notch signaling pathway.

Biological Activity and Efficacy

Research indicates that this compound exhibits potent inhibitory effects on γ-secretase with an IC50 value of less than 2 nM in cell-based assays. This high potency suggests its potential utility in therapeutic applications targeting diseases associated with aberrant Notch signaling.

Table 1: Summary of Biological Activity

PropertyValue
IC50 (γ-secretase) < 2 nM
Solubility Soluble in DMSO (up to 100 mM)
Purity > 98%
Storage Conditions Store at -20°C

Case Studies and Research Findings

  • Notch Pathway Inhibition :
    • A study published in Nature demonstrated that inhibition of the Notch pathway via γ-secretase inhibitors can convert proliferative cells in intestinal crypts into goblet cells, highlighting the therapeutic potential of this compound in gastrointestinal cancers (van Es et al., 2005) .
  • Antitumor Activity :
    • Research has shown that compounds similar to this compound can induce apoptosis in cancer cell lines by disrupting Notch signaling pathways. This suggests that further development could lead to effective anticancer agents.
  • Neurodegenerative Disease Models :
    • In models of Alzheimer's disease, γ-secretase inhibitors have been shown to reduce amyloid-beta production, a hallmark of the disease. The application of this compound in such models could provide insights into its neuroprotective effects.

Eigenschaften

IUPAC Name

(7S)-7-amino-5-methyl-7H-benzo[d][1]benzazepin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2O/c1-17-13-9-5-4-7-11(13)10-6-2-3-8-12(10)14(16)15(17)18/h2-9,14H,16H2,1H3/t14-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWCIHHYNMAJVKX-AWEZNQCLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2C3=CC=CC=C3C(C1=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C2=CC=CC=C2C3=CC=CC=C3[C@@H](C1=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60730972
Record name (7S)-7-Amino-5-methyl-5,7-dihydro-6H-dibenzo[b,d]azepin-6-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60730972
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

365242-16-6
Record name (7S)-7-Amino-5-methyl-5,7-dihydro-6H-dibenzo[b,d]azepin-6-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60730972
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.